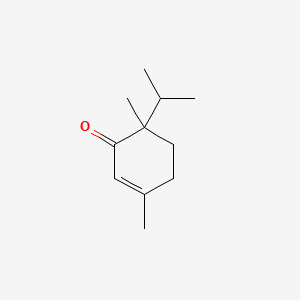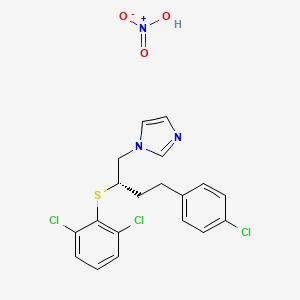
Butoconazole nitrate, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butoconazole nitrate, (S)-, is an imidazole derivative used primarily as an antifungal agent. It is effective against Candida species, particularly Candida albicans, which is responsible for vulvovaginal candidiasis . This compound is known for its fungicidal activity and is commonly used in gynecology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butoconazole nitrate involves several steps. One common method starts with 4-chlorobenzyl chloride as the raw material. This undergoes a Grignard reaction with magnesium powder in a mixed solvent of methyl tertiary butyl ether and tetrahydrofuran. The resulting intermediate is then reacted with epichlorohydrin to form 1-chloro-4-(4-chlorophenyl)-2-butanol .
Industrial Production Methods
For industrial production, the method involves synthesizing 1-chloro-4-(4-chlorophenyl)-2-butanol, followed by the synthesis of 1-(4-(4-chlorophenyl)-2-hydroxy-butyl) imidazole. This intermediate is then converted to butoconazole nitrate . The raw materials used are cost-effective and the reaction solvents are safer, making this method suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Butoconazole nitrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various derivatives of butoconazole nitrate, which can be used for further chemical synthesis or pharmaceutical applications .
Aplicaciones Científicas De Investigación
Butoconazole nitrate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various chemical assays and tests.
Biology: It is studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: It is used in the treatment of vulvovaginal candidiasis and other fungal infections.
Industry: It is used in the formulation of antifungal creams and other pharmaceutical products.
Mecanismo De Acción
The exact mechanism of action of butoconazole nitrate is not fully understood. it is believed to function similarly to other imidazole derivatives by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the cell membrane’s structure, leading to increased permeability and ultimately the death of the fungal cell .
Comparación Con Compuestos Similares
Similar Compounds
- Clotrimazole
- Miconazole
- Econazole
- Ketoconazole
Comparison
Butoconazole nitrate is unique in its high efficacy against Candida albicans and its ability to be used in a single-dose treatment regimen. Unlike some other imidazole derivatives, it has a higher absorption rate and longer duration of action, making it more effective in treating fungal infections .
Propiedades
Número CAS |
151909-75-0 |
|---|---|
Fórmula molecular |
C19H18Cl3N3O3S |
Peso molecular |
474.8 g/mol |
Nombre IUPAC |
1-[(2S)-4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H17Cl3N2S.HNO3/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22;2-1(3)4/h1-5,7-8,10-11,13,16H,6,9,12H2;(H,2,3,4)/t16-;/m0./s1 |
Clave InChI |
ZHPWRQIPPNZNML-NTISSMGPSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)S[C@@H](CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-] |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


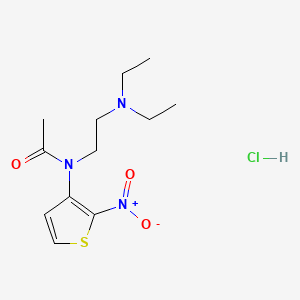
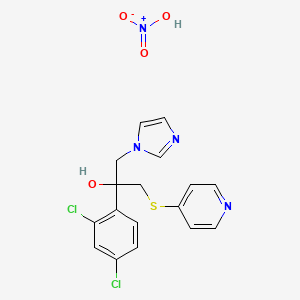


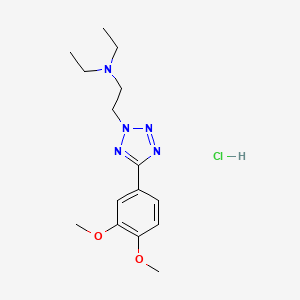
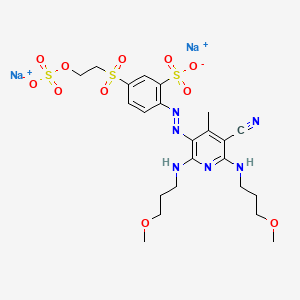

![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)

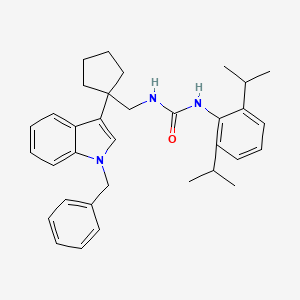

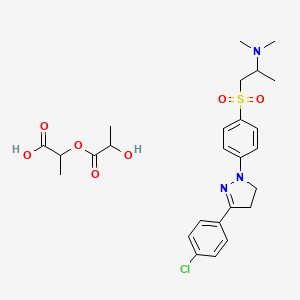
![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
